![molecular formula C14H11N3OS B6418980 N-[4-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide CAS No. 1197469-85-4](/img/structure/B6418980.png)
N-[4-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide
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Overview
Description
N-[4-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide, also known as PTCA, is a novel thiophene-based compound that has been studied in recent years for its potential applications in scientific research. PTCA has been found to have interesting biochemical and physiological effects, and is being investigated for its potential use in laboratory experiments.
Scientific Research Applications
N-[4-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide has been studied for its potential applications in scientific research. It has been found to have antifungal, antibacterial, and anti-inflammatory properties, making it a promising candidate for use in drug development. Additionally, it has been investigated for its potential use in cancer research due to its ability to inhibit the growth of certain types of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer’s disease and other neurological disorders.
Mechanism of Action
Target of Action
The primary target of N-[4-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide is the enzyme Succinate Dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells.
Mode of Action
N-[4-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide interacts with SDH through a strong hydrogen bond . This interaction inhibits the normal function of SDH, leading to changes in cellular energy production .
Result of Action
The inhibition of SDH by N-[4-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide leads to a decrease in cellular energy production. This can result in cell death, making the compound potentially useful as a fungicide . In fact, some derivatives of the compound have shown good fungicidal activity against Fusarium graminearum, Alternaria solani, and Botrytis cinerea .
Advantages and Limitations for Lab Experiments
The use of N-[4-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide in laboratory experiments has several advantages. It is relatively easy to synthesize, and it has been found to have a variety of biochemical and physiological effects. Additionally, it is relatively inexpensive and can be easily stored. However, there are some limitations to its use. It is not yet fully understood how it works, and its effects on certain types of cells are still being studied. Additionally, it is not yet known if it is safe for use in humans.
Future Directions
There are a number of potential future directions for the use of N-[4-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide. It could be further studied for its potential use in drug development, and for its potential use in the treatment of neurological disorders such as Alzheimer’s disease. Additionally, it could be further studied for its potential use in cancer research, as well as for its potential use in the treatment of other diseases. Finally, it could be further studied for its potential use in the development of new antibiotics and antifungal agents.
Synthesis Methods
N-[4-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide can be synthesized using a three-step process. The first step involves the reaction of 4-chloro-1H-pyrazole and thiophene-2-carboxylic acid in a solvent such as acetonitrile. The second step involves the addition of a base, such as potassium carbonate, to the reaction mixture. The third step involves the addition of a reducing agent, such as sodium borohydride, to the reaction mixture. The reaction mixture is then heated and stirred for several hours to complete the synthesis.
properties
IUPAC Name |
N-[4-(1H-pyrazol-5-yl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c18-14(13-2-1-9-19-13)16-11-5-3-10(4-6-11)12-7-8-15-17-12/h1-9H,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSKWZZCLPJZMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide |
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